molecular formula C14H16ClNO4 B2431888 7-chloro-4-(1,4-dioxan-2-ylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1396874-89-7

7-chloro-4-(1,4-dioxan-2-ylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No. B2431888
CAS RN: 1396874-89-7
M. Wt: 297.74
InChI Key: RWQLFRWPRSZUJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-4-(1,4-dioxan-2-ylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzoxazepine derivative that has been synthesized through different methods.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound 7-chloro-4-(1,4-dioxan-2-ylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one belongs to the class of 1,4-benzoxazepin-3(2H)-ones. Research has focused on synthesizing various derivatives of this class, including 7-chloro-substituted analogs. These compounds are synthesized through reactions involving corresponding amino alcohols and COCl2 in the presence of Na2CO3. The reactivity of these compounds in different acid or basic media has been studied, contributing to the understanding of their chemical properties and potential applications in organic chemistry and pharmaceuticals (Fontanella & Mariani, 1975).

Material Science Applications

  • A derivative of the benzoxazepine class, specifically 2-decyl-4,7-bis(3,3-didecyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepin-6-yl)-2H-benzo[d][1,2,3]triazole, has been explored in material science, particularly in the development of low bandgap black electrochromic copolymers. These copolymers, including (P(1-co-2)), are interesting for their ability to absorb virtually the entire visible spectrum and exhibit color changes under different states, indicating potential applications in smart materials and electronic devices (İçli et al., 2010).

Neuroprotective Activity

  • In the field of neuroscience, derivatives of 1,4-benzoxazepin-5(4H)-one, similar to the specified compound, have been synthesized and studied for their affinity for the 5-HT1A receptor. Among these, a specific derivative exhibited remarkable neuroprotective activity in a transient middle cerebral artery occlusion model, suggesting potential therapeutic applications for neuroprotection and treatment of neurological conditions (Kamei et al., 2001).

Advanced Synthesis Techniques

  • Advanced synthesis techniques have been developed for the derivatives of 1,4-benzothazepin-3(2H)ones, closely related to the specified compound. These techniques involve acylation and intramolecular nucleophilic substitution, followed by oxidation to obtain the desired derivatives. This research contributes to the development of more efficient and versatile methods for synthesizing complex organic compounds, which can be useful in pharmaceuticals and organic chemistry (Volovnenko et al., 2011).

properties

IUPAC Name

7-chloro-4-(1,4-dioxan-2-ylmethyl)-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO4/c15-11-1-2-13-10(5-11)6-16(14(17)9-20-13)7-12-8-18-3-4-19-12/h1-2,5,12H,3-4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQLFRWPRSZUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CN2CC3=C(C=CC(=C3)Cl)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-4-(1,4-dioxan-2-ylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.